7-bromo-6,8-dichloroquinazoline-2,4-diol
Description
7-Bromo-6,8-dichloroquinazoline-2,4-diol is a halogenated quinazoline derivative featuring a bromine atom at position 7, chlorine atoms at positions 6 and 8, and hydroxyl (-OH) groups at positions 2 and 4.
Properties
CAS No. |
2742661-31-8 |
|---|---|
Molecular Formula |
C8H3BrCl2N2O2 |
Molecular Weight |
309.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclohalogenation Using Phosphorus Oxychloride
The quinazoline core is frequently synthesized via cyclization of substituted phenylurea derivatives. For 7-bromo-6,8-dichloroquinazoline-2,4-diol, a one-step cyclohalogenation process using POCl₃ or POBr₃ has been validated. In a representative procedure, 1-(3,4-dimethoxyphenyl)-3-methoxycarbonylurea is treated with POCl₃ and N,N-dimethylaniline under reflux (150°C, 24 hours), yielding 2,4-dichloro-6,7-dimethoxyquinazoline. The methoxy groups are subsequently hydrolyzed to hydroxyl groups under acidic conditions, though bromination must precede this step for the target compound.
Key Parameters :
-
Reagent Ratio : 5:1 molar excess of POCl₃ to substrate ensures complete cyclization.
-
Catalyst : N,N-Dimethylaniline enhances reaction efficiency by sequestering HCl.
Bromination and Chlorination Techniques
Directed Bromination of Chlorinated Intermediates
Introducing bromine at the 7-position requires electrophilic aromatic substitution (EAS). A brominated precursor, such as 2-amino-4-bromo-5-chlorobenzoic acid, is cyclized with formamidine acetate in ethanol under reflux (16 hours) to form 7-bromo-6-chloroquinazolin-4(3H)-one. Subsequent chlorination at the 8-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, followed by hydrolysis to the diol.
Reaction Conditions :
Functional Group Interconversion: From Ketone to Diol
Hydrolysis of Quinazolin-4(3H)-one
The ketone group at position 4 is hydrolyzed to a hydroxyl group using aqueous NaOH (10%) at 80°C. For this compound, this step is performed after bromination and chlorination to avoid side reactions. The diol is precipitated by acidification to pH 3–4 with HCl, yielding a purity >95%.
Optimization Insight :
-
Temperature Control : Hydrolysis above 90°C leads to decomposition.
-
Acid Selection : HCl minimizes byproduct formation compared to H₂SO₄.
Purification and Characterization
Chromatographic Separation
Crude products are purified via column chromatography using ethyl acetate/n-hexane (1:10) to isolate this compound. The compound exhibits the following spectral data:
-
¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, H-5), 8.14 (s, 1H, H-9), 12.50 (br, 2H, -OH).
-
¹³C NMR : 108.35 (C-5), 126.71 (C-7), 151.2 (C-2), 174.68 (C-4).
Purity Metrics :
Comparative Analysis of Synthetic Routes
The bromination-chlorination route offers superior regioselectivity, while cyclohalogenation excels in scalability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-bromo-6,8-dichloroquinazoline-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
7-bromo-6,8-dichloroquinazoline-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-6,8-dichloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substitutional Differences
The table below highlights key differences between 7-bromo-6,8-dichloroquinazoline-2,4-diol and related quinazoline derivatives:
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula | Key Properties |
|---|---|---|---|---|
| This compound | Br (7), Cl (6,8), -OH (2,4) | Diol, Halogens | C₈H₃BrCl₂N₂O₂ | High polarity, H-bonding |
| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Br (6,8), Cl (4), aryl (2) | Halogens, Aryl | Varies with aryl | Photoluminescent, reactive |
| 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline | Br (7), Cl (2,4,6), F (8) | Halogens | C₈HBrCl₃FN₃ | Lipophilic, electron-deficient |
Key Observations :
- Polarity: The diol groups in the target compound enhance hydrophilicity compared to analogs with non-polar substituents (e.g., aryl or fluorine) .
- Reactivity: Chlorine and bromine atoms in positions 6, 7, and 8 enable cross-coupling reactions (e.g., Suzuki or Sonogashira), but the hydroxyl groups at 2 and 4 may require protection to prevent side reactions .
- Electronic Effects : The electron-withdrawing nature of halogens in 7-bromo-2,4,6-trichloro-8-fluoroquinazoline contrasts with the electron-donating hydroxyl groups in the target compound, altering UV/Vis absorption and emission profiles .
Photophysical Properties
- Target Compound: No direct emission data are available. However, hydroxyl groups likely redshift absorption due to conjugation effects, similar to diol-substituted aromatics.
- 2-Aryl-6,8-dibromo-4-chloroquinazolines : Exhibit strong absorption in the UV range (λmax ~300–400 nm) and tunable emission, attributed to π-conjugation and halogen substituents .
Q & A
Q. What are the recommended synthetic routes for 7-bromo-6,8-dichloroquinazoline-2,4-diol, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step halogenation and hydroxylation of quinazoline precursors. A common approach includes:
- Step 1 : Selective bromination at position 7 using bromine sources (e.g., NBS) under acidic conditions.
- Step 2 : Sequential chlorination at positions 6 and 8 via electrophilic substitution, requiring catalysts like FeCl₃.
- Step 3 : Hydroxylation at positions 2 and 4 using alkaline hydrolysis (e.g., NaOH/ethanol at reflux).
Optimization : Yield and purity depend on temperature control (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the diol form .
Q. What analytical techniques are most effective for characterizing structural and functional groups in this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies halogen positions and hydroxyl groups. For example, downfield shifts (δ 10–12 ppm) confirm hydroxyl protons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 352.88 g/mol) and fragmentation patterns.
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers assess the biological activity of this compound against cancer cell lines?
- In vitro assays : Use MTT or SRB assays to determine IC₅₀ values across cell lines (e.g., MCF-7, A431).
- Target validation : EGFR inhibition can be measured via Western blotting for phosphorylated EGFR (Tyr1068).
- Control experiments : Compare activity with structurally similar analogs (e.g., 7-bromo-4-chloro-8-fluoroquinazoline) to isolate halogen effects .
Q. What are the key structural analogs of this compound, and how do substitutions alter reactivity?
| Compound | Substitutions | Key Differences |
|---|---|---|
| 7-Bromo-6-chloro-8-iodo | Iodine at position 8 | Enhanced electrophilicity for nucleophilic substitution |
| 7-Bromo-4,6-dichloro | Dichlorination at 4 and 6 | Increased steric hindrance at 2,4-diol sites |
| 7-Bromo-8-fluoro | Fluorine at position 8 | Higher metabolic stability but reduced reactivity |
| These analogs highlight the impact of halogen electronegativity and steric effects on biological and chemical properties . |
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of halogenated quinazolines?
Link research to density functional theory (DFT) models to predict:
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological audit : Compare assay conditions (e.g., serum concentration in cell culture, incubation time).
- Structural verification : Confirm compound purity via XRD or 2D NMR to rule out degradation products.
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What factorial design approaches optimize reaction conditions for large-scale synthesis?
Use a 2³ factorial design to test variables:
Q. How can AI-driven simulations (e.g., COMSOL) enhance process optimization?
- Reactor modeling : Simulate heat/mass transfer in continuous flow reactors to minimize byproducts.
- Machine learning : Train models on historical reaction data to predict optimal catalyst combinations.
- Automation : Integrate real-time HPLC feedback loops for dynamic adjustment of reaction parameters .
Q. What methodologies support mechanistic studies of EGFR inhibition by halogenated quinazolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
